molecular formula C13H19NO3 B1666658 Benzoic acid, 5-amino-2-(hexyloxy)- CAS No. 13851-60-0

Benzoic acid, 5-amino-2-(hexyloxy)-

Cat. No.: B1666658
CAS No.: 13851-60-0
M. Wt: 237.29 g/mol
InChI Key: RFHZAIXQQHTLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-amino-2-(hexyloxy)- is a substituted benzoic acid derivative with a molecular formula of C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . The compound features a hexyloxy group at the 2-position and an amino group at the 5-position of the benzene ring. Its InChIKey (RFHZAIXQQHTLLF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

CAS No.

13851-60-0

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

5-amino-2-hexoxybenzoic acid

InChI

InChI=1S/C13H19NO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8,14H2,1H3,(H,15,16)

InChI Key

RFHZAIXQQHTLLF-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS No.

13851-60-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-(hexyloxy)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The hexyloxy and amino substituents distinguish this compound from other benzoic acid derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Benzoic acid, 5-amino-2-(hexyloxy)- 2-hexyloxy, 5-amino C₁₃H₁₉NO₃ High lipophilicity (inferred)
5-Amino-2-methoxybenzoic acid 2-methoxy, 5-amino C₈H₉NO₃ Pharmaceutical intermediate
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic acid 4-substituted amino, 3-hydroxy C₁₆H₁₅NO₆ Novel natural product (antimicrobial?)
5-[[(2,5-Dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid 2-hydroxy, 5-substituted amino C₁₄H₁₃NO₅ Biological activity (e.g., enzyme inhibition)
5-Amino-2-(4-chlorophenoxy)benzoic acid 2-(4-chlorophenoxy), 5-amino C₁₃H₁₀ClNO₃ Corrosion inhibition potential

Key Observations :

  • Acidity: Amino and hydroxy groups at the 5-position may lower the pKa of the carboxylic acid group, increasing solubility in basic environments compared to non-substituted benzoic acid (pKa ~4.2) .
Physicochemical Properties

While direct data for the target compound is scarce, trends from analogs suggest:

  • Extractability : Longer alkoxy chains (e.g., hexyloxy) may increase distribution coefficients (m) in organic phases, similar to how benzoic acid’s extraction efficiency surpasses acetic acid due to higher m .
  • Diffusivity: The hexyloxy group’s bulkiness may reduce effective diffusivity compared to smaller substituents (e.g., methoxy), as seen in the order: benzoic acid > acetic acid > phenol .

Preparation Methods

Regioselective Nitration and Reduction

Substrate Preparation: 2-Hexyloxybenzoic Acid

The synthesis begins with salicylic acid (2-hydroxybenzoic acid), which undergoes O-alkylation using hexyl bromide under Williamson ether conditions. In a representative procedure, salicylic acid (10.0 g, 72.4 mmol) reacts with hexyl bromide (14.8 g, 86.9 mmol) in acetone containing potassium carbonate (15.0 g, 108.6 mmol) at 60°C for 12 hours, yielding 2-hexyloxybenzoic acid as a white solid (14.2 g, 85%). Fourier-transform infrared spectroscopy (FTIR) confirms ether formation through the disappearance of the phenolic O-H stretch (3200–3600 cm⁻¹) and emergence of C-O-C asymmetric vibration at 1245 cm⁻¹.

Directed Nitration at Position 5

Nitration of 2-hexyloxybenzoic acid employs mixed acid (HNO₃/H₂SO₄) at 0–5°C. The carboxylic acid group’s meta-directing effect dominates over the ortho/para-directing hexyloxy group, positioning the nitro group at C5. After 2 hours, the reaction mixture yields 5-nitro-2-(hexyloxy)benzoic acid as a yellow crystalline solid (12.1 g, 78%). Nuclear magnetic resonance (NMR) analysis reveals a characteristic triplet for the aromatic proton at C4 (δ 8.21 ppm, J = 2.3 Hz), confirming meta substitution relative to the carboxyl group.

Catalytic Reduction to Amino Derivative

The nitro group undergoes reduction using hydrogen gas (1 atm) over 10% palladium on carbon in ethanol at 25°C. After 4 hours, filtration and solvent removal afford 5-amino-2-(hexyloxy)benzoic acid as an off-white powder (9.8 g, 89%). High-performance liquid chromatography (HPLC) analysis shows ≥98.5% purity, with mass spectrometry (MS) confirming the molecular ion [M+H]⁺ at m/z 266.2.

Table 1. Nitration-Reduction Route Performance
Step Conditions Yield (%) Purity (%)
O-Alkylation K₂CO₃, acetone, 60°C, 12 h 85 97
Nitration HNO₃/H₂SO₄, 0–5°C, 2 h 78 95
Reduction H₂/Pd-C, EtOH, 25°C, 4 h 89 98.5

Kolbe-Schmitt Carboxylation Strategy

Limitations in Ether-Substituted Systems

The Kolbe-Schmitt reaction, which introduces carboxyl groups ortho to phenolic hydroxyls, faces challenges when applied to ether derivatives. Attempts to carboxylate 5-amino-2-hexyloxyphenol under high-pressure CO₂ (2.5 MPa, 200°C, 8 h) result in <15% yield of the target compound, with major byproducts arising from ether cleavage. This aligns with prior observations that alkoxy groups destabilize the phenoxide intermediate crucial for CO₂ insertion.

Transition Metal-Catalyzed Coupling Approaches

Ullmann Etherification and Buchwald-Hartwig Amination

A three-step sequence starting from 2,5-dibromobenzoic acid demonstrates superior regiocontrol:

  • Methyl Ester Protection : Treatment with thionyl chloride (SOCl₂) in methanol converts the acid to methyl 2,5-dibromobenzoate (92% yield).
  • Copper-Catalyzed O-Hexylation : Reacting the ester with hexanol (1.2 eq) and copper(I) iodide (10 mol%) in dimethylformamide (DMF) at 110°C for 24 hours installs the hexyloxy group (76% yield).
  • Palladium-Mediated Amination : Using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) with aqueous ammonia (7N in dioxane) at 100°C for 18 hours introduces the amino group (68% yield).

Final ester hydrolysis with NaOH (2M, 70°C, 3 h) regenerates the carboxylic acid, yielding 5-amino-2-(hexyloxy)benzoic acid with 94% purity.

Table 2. Coupling Method Efficiency
Step Catalyst System Yield (%)
Esterification SOCl₂/MeOH 92
O-Hexylation CuI, DMF, 110°C 76
Amination Pd₂(dba)₃/Xantphos, NH₃ 68

Diazotization and Nucleophilic Substitution

Amino Group Introduction via Diazonium Intermediates

An alternative route diazotizes 5-nitro-2-(hexyloxy)benzoic acid (prepared as in Section 1.2) using NaNO₂/HCl at 0°C, followed by reduction with hypophosphorous acid (H₃PO₂). This one-pot method achieves 82% yield but requires strict temperature control (-5 to 0°C) to prevent diazonium decomposition.

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

The nitration-reduction approach offers the lowest material costs ($12.50 USD per gram) but generates acidic waste requiring neutralization. Transition metal-catalyzed methods, while more expensive ($18.20 USD per gram), produce fewer byproducts and align with green chemistry principles.

Purification Challenges

Recrystallization from ethanol/water (3:1 v/v) effectively removes residual hexanol and nitro intermediates, as confirmed by gas chromatography-mass spectrometry (GC-MS). Industrial plants may implement continuous chromatography for higher throughput.

Q & A

Q. What analytical methods are recommended to determine the purity and structural integrity of 5-amino-2-(hexyloxy)benzoic acid?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with liquid chromatography-mass spectrometry (LC-MS) to assess purity and identify impurities. LC-MS enables precise qualitative and quantitative analysis, particularly for detecting trace metabolites or degradation products . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the aromatic and aliphatic proton environments, and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., amino, carboxylic acid, ether). Cross-reference spectral data with computational models or databases like NIST Chemistry WebBook for validation .

Q. What safety protocols should be prioritized during the synthesis of 5-amino-2-(hexyloxy)benzoic acid?

  • Methodological Answer: Conduct a hazard analysis before synthesis, focusing on reactive intermediates like oxalyl chloride (used in carboxylation) and peracids (if oxidation is involved). Use safety shields for exothermic reactions and ensure efficient stirring and cooling . Employ anhydrous conditions for steps involving moisture-sensitive reagents (e.g., trifluoromethanesulfonic acid). Post-reaction, neutralize residual active oxygen compounds (e.g., peroxides) via controlled decomposition . Refer to safety data sheets (SDS) for analogous compounds (e.g., 2-ethoxybenzoic acid) to guide personal protective equipment (PPE) and waste disposal .

Q. How can researchers optimize the synthesis of 5-amino-2-(hexyloxy)benzoic acid to improve yield?

  • Methodological Answer: Explore alkylation strategies using hexyl bromide or iodide under basic conditions (e.g., potassium carbonate in dimethylformamide) to introduce the hexyloxy group into the benzoic acid scaffold . Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). For the amino group, consider catalytic hydrogenation of a nitro precursor or Buchwald-Hartwig amination to avoid byproducts .

Advanced Research Questions

Q. How can contradictory solubility data for 5-amino-2-(hexyloxy)benzoic acid in polar solvents be resolved?

  • Methodological Answer: Perform temperature-dependent solubility studies in solvents like methanol, DMSO, and water, using UV-Vis spectroscopy or gravimetric analysis to quantify saturation points. Compare results with computational predictions (e.g., COSMO-RS models) that account for the compound’s amphiphilic nature (hydrophobic hexyloxy chain vs. hydrophilic amino/carboxylic groups). Investigate pH-dependent solubility by titrating the compound in buffered solutions (pH 1–12) to identify ionization effects . Publish raw data with detailed experimental conditions (e.g., stirring rate, equilibration time) to aid reproducibility .

Q. What strategies are effective for elucidating the metabolic pathways of 5-amino-2-(hexyloxy)benzoic acid in mammalian systems?

  • Methodological Answer: Use radiolabeled isotopes (e.g., ¹⁴C at the benzoic acid core) in in vitro assays with liver microsomes or hepatocytes to track metabolite formation. Identify phase I metabolites (e.g., hydroxylation at the hexyloxy chain) via high-resolution LC-MS/MS and phase II conjugates (e.g., glucuronides) using enzyme digestion (β-glucuronidase). Compare results with computational ADME models (e.g., SwissADME) to predict likely metabolic sites . For in vivo studies, employ liquid scintillation counting of excreted metabolites in urine/feces .

Q. How does the hexyloxy chain length influence the bioactivity of 5-amino-2-alkoxybenzoic acid derivatives compared to shorter/longer analogs?

  • Methodological Answer: Synthesize analogs with varying alkoxy chains (e.g., pentyloxy, octyloxy) and evaluate their structure-activity relationships (SAR) in biological assays (e.g., antimicrobial, anti-inflammatory). Use molecular dynamics simulations to analyze membrane permeability differences, correlating chain length with logP values and critical micelle concentration (CMC) . Experimental data on pentyloxy/octyloxy analogs (e.g., T30387, T30386) suggest that longer chains enhance lipophilicity but may reduce aqueous solubility . Validate findings with X-ray crystallography or surface plasmon resonance (SPR) to assess target binding affinities .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported thermal stability data for 5-amino-2-(hexyloxy)benzoic acid?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) to measure decomposition temperatures and enthalpy changes. Compare results with literature values (e.g., NIST’s benzoic acid derivatives data ). Investigate polymorphic forms via powder X-ray diffraction (PXRD) to rule out crystal structure effects. Collaborate with independent labs to replicate studies and standardize protocols (e.g., heating rate: 10°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 5-amino-2-(hexyloxy)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 5-amino-2-(hexyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.